molecular formula C9H8N4O4 B14446182 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- CAS No. 78205-38-6

8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)-

Katalognummer: B14446182
CAS-Nummer: 78205-38-6
Molekulargewicht: 236.18 g/mol
InChI-Schlüssel: YJNCGANFSJXFPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- is a heterocyclic compound that features a unique fusion of triazole and oxazine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the nitrofuranyl group further enhances its biological activity, making it a promising candidate for drug development and other scientific research.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrofuranyl group is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential biological processes in target cells .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- include other triazole and oxazine derivatives, such as:

The uniqueness of 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- lies in its specific fusion of triazole and oxazine rings, combined with the presence of the nitrofuranyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

78205-38-6

Molekularformel

C9H8N4O4

Molekulargewicht

236.18 g/mol

IUPAC-Name

3-(5-nitrofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine

InChI

InChI=1S/C9H8N4O4/c14-13(15)8-2-1-6(17-8)9-11-10-7-5-16-4-3-12(7)9/h1-2H,3-5H2

InChI-Schlüssel

YJNCGANFSJXFPR-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2=NN=C(N21)C3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.